2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline
CAS No.: 442650-13-7
Cat. No.: VC7044948
Molecular Formula: C22H22ClN3O3S
Molecular Weight: 443.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442650-13-7 |
|---|---|
| Molecular Formula | C22H22ClN3O3S |
| Molecular Weight | 443.95 |
| IUPAC Name | 2-chloro-7-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline |
| Standard InChI | InChI=1S/C22H22ClN3O3S/c1-4-29-17-10-9-16-11-18(22(23)24-19(16)12-17)21-13-20(25-26(21)30(3,27)28)15-7-5-14(2)6-8-15/h5-12,21H,4,13H2,1-3H3 |
| Standard InChI Key | ZVCIQGRKYAUFKK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C)C4=CC=C(C=C4)C)Cl |
Introduction
2-Chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex organic compound that belongs to the class of heterocyclic compounds, specifically quinoline derivatives. It incorporates a quinoline structure with a pyrazole substituent, which is notable for its potential applications in medicinal chemistry and pharmacology due to its structural features that may confer biological activity .
Key Features:
-
Molecular Formula: C22H22ClN3O3S
-
Molecular Weight: Approximately 443.9 g/mol
-
PubChem CID: 4268377
Synthesis
The synthesis of 2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline typically involves a multi-step synthetic route. This process may utilize specific reagents and catalysts to facilitate the formation of the desired structure. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis and one-pot reactions, have improved efficiency and reduced reaction times.
Synthetic Route Overview:
-
Starting Materials: Quinoline derivatives and pyrazole precursors.
-
Reagents and Catalysts: Various organic solvents and catalysts (e.g., Lewis acids).
-
Conditions: Temperature adjustments and controlled environments.
Potential Applications
This compound is of interest in medicinal chemistry due to its potential therapeutic applications. The presence of both quinoline and pyrazole structures suggests a multifaceted approach to biological activity, which could include antimalarial, antibacterial, anti-inflammatory, and analgesic effects.
Therapeutic Potential:
-
Antimicrobial Activity: Quinolines are known for their antimicrobial properties.
-
Anti-Inflammatory Effects: Pyrazoles are recognized for their anti-inflammatory properties.
Chemical Identifiers
| Identifier | Value |
|---|---|
| PubChem CID | 4268377 |
| Molecular Formula | C22H22ClN3O3S |
| Molecular Weight | 443.9 g/mol |
| InChIKey | ZVCIQGRKYAUFKK-UHFFFAOYSA-N |
Synonyms
| Synonym |
|---|
| 442650-13-7 |
| 2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline |
| 2-chloro-7-ethoxy-3-[1-methanesulfonyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume